molecular formula C20H16Cl2N2O B11942646 N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 853317-91-6

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11942646
CAS No.: 853317-91-6
M. Wt: 371.3 g/mol
InChI Key: GMSBVHZMBLNZQX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroacridinecarboxamide moiety, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable acridine derivative under controlled conditions. One common method involves the use of a condensation reaction where the amine group of 3,4-dichloroaniline reacts with the carboxylic acid group of the acridine derivative in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique tetrahydroacridinecarboxamide structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

CAS No.

853317-91-6

Molecular Formula

C20H16Cl2N2O

Molecular Weight

371.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C20H16Cl2N2O/c21-15-10-9-12(11-16(15)22)23-20(25)19-13-5-1-3-7-17(13)24-18-8-4-2-6-14(18)19/h1,3,5,7,9-11H,2,4,6,8H2,(H,23,25)

InChI Key

GMSBVHZMBLNZQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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